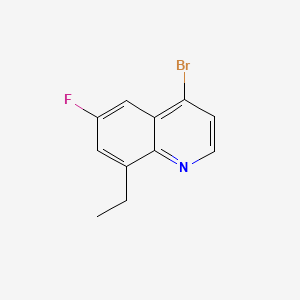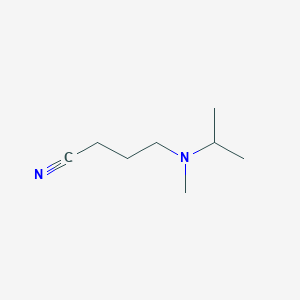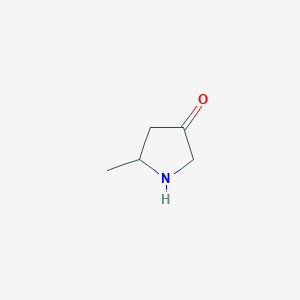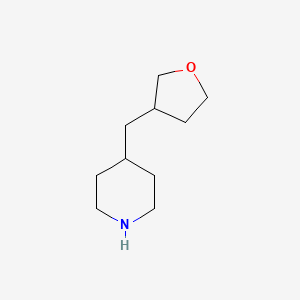
4-Bromo-8-ethyl-6-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-8-ethyl-6-fluoroquinoline is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-ethyl-6-fluoroquinoline typically involves the cyclization of appropriate aniline derivatives with suitable reagents. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-8-ethyl-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under suitable conditions.
Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, along with ligands like triphenylphosphine, are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are typical choices.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives.
Cross-Coupling Reactions: Biaryl or heteroaryl derivatives.
Oxidation and Reduction: Oxidized or reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-8-ethyl-6-fluoroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials for electronic and optical applications.
Wirkmechanismus
The mechanism of action of 4-Bromo-8-ethyl-6-fluoroquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of fluorine enhances its ability to penetrate cell membranes and interact with intracellular targets.
Similar Compounds:
- 4-Bromo-6-fluoroquinoline
- 8-Bromo-6-fluoroquinoline
- 6-Bromo-8-fluoroquinoline
Comparison: this compound is unique due to the presence of the ethyl group at the 8-position, which can influence its chemical reactivity and biological activity. The combination of bromine, ethyl, and fluorine substituents provides a distinct profile compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H9BrFN |
|---|---|
Molekulargewicht |
254.10 g/mol |
IUPAC-Name |
4-bromo-8-ethyl-6-fluoroquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-2-7-5-8(13)6-9-10(12)3-4-14-11(7)9/h3-6H,2H2,1H3 |
InChI-Schlüssel |
WICDTCBTLUMUTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC2=C(C=CN=C12)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)



